molecular formula C35H36N4O4 B3865605 N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide

N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide

Cat. No.: B3865605
M. Wt: 576.7 g/mol
InChI Key: UOKCPJHAZIBVGB-FIGANRNSSA-N
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Description

N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide is a synthetic organic compound characterized by its unique structure, which includes two phenoxyphenyl groups attached to a nonanediamide backbone through imine linkages

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:

    Oxidation: The phenoxyphenyl groups can be oxidized under strong oxidative conditions.

    Reduction: The imine bonds can be reduced to amines using reducing agents such as sodium borohydride.

    Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or thiolates under basic conditions.

Major Products

    Oxidation: Formation of phenoxybenzoic acids.

    Reduction: Conversion to N,N’-bis[(E)-(3-aminophenyl)methylideneamino]nonanediamide.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide involves its interaction with specific molecular targets. The imine bonds and phenoxy groups allow it to form hydrogen bonds and π-π interactions with biological molecules, potentially disrupting their normal function. This can lead to antimicrobial or anti-cancer effects by interfering with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of phenoxyphenyl groups and nonanediamide backbone sets it apart from other similar compounds, making it a valuable subject for further research and application development.

Properties

IUPAC Name

N,N'-bis[(E)-(3-phenoxyphenyl)methylideneamino]nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N4O4/c40-34(38-36-26-28-14-12-20-32(24-28)42-30-16-6-4-7-17-30)22-10-2-1-3-11-23-35(41)39-37-27-29-15-13-21-33(25-29)43-31-18-8-5-9-19-31/h4-9,12-21,24-27H,1-3,10-11,22-23H2,(H,38,40)(H,39,41)/b36-26+,37-27+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKCPJHAZIBVGB-FIGANRNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CCCCCCCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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